5-methyl-5H-benzo[b][1]benzosilole
Description
5-Methyl-5H-benzo[b][1]benzosilole is a silicon-containing heterocyclic compound with a fused bicyclic structure, where a silicon atom replaces one carbon atom in the five-membered ring. This substitution confers unique electronic and steric properties compared to all-carbon analogs. The compound is structurally characterized by a silicon atom bonded to a methyl group (Si–Me) at the 5-position, fused with two benzene rings (Figure 1). Its molecular formula is C₁₄H₁₄Si, and it is part of the broader class of benzoheteroles, which include analogs with Group 14 (Si, Ge), 15 (P), and 16 (S, Se) heteroatoms .
Benzosiloles, including 5-methyl derivatives, are valued in materials science for their high electron mobility, thermal stability, and tunable optoelectronic properties. These features make them critical in organic light-emitting diodes (OLEDs), semiconductors, and photovoltaic devices .
Properties
IUPAC Name |
5-methyl-5H-benzo[b][1]benzosilole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDJHZOFJNYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-benzobbenzosilole typically involves the formation of a silicon-bridged structure. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzosilole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for 5-methyl-5H-benzobbenzosilole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H-benzobbenzosilole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, usually with reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can lead to various substituted benzosilole derivatives .
Scientific Research Applications
5-methyl-5H-benzobbenzosilole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with unique properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 5-methyl-5H-benzobbenzosilole involves its interaction with specific molecular targets and pathways. The silicon atom in the structure can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in fluorescence or conductivity, depending on the application .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Group 14 Analogs
Table 1: Key Properties of Group 14 Benzoheteroles
- Silicon vs. Germanium Analogs :
Benzogermoles exhibit narrower bandgaps (~2.8 eV) due to Ge’s lower electronegativity and larger atomic radius, enhancing π-conjugation and red-shifted emission. However, they are less thermally stable than benzosiloles . - Substituent Effects :
Methyl groups at the 5-position (e.g., 5,5-dimethyl derivatives) increase steric bulk, reducing intermolecular aggregation in OLEDs. This enhances photoluminescence quantum yields (PLQY) by up to 40% compared to unsubstituted benzosiloles .
Comparison with Group 15 and 16 Benzoheteroles
Table 2: Cross-Group Comparison of Benzoheteroles
- Phosphorus Analogs: Benzophospholes exhibit strong electron-accepting behavior due to P’s lone pair, making them suitable for n-type semiconductors. However, their synthesis often requires air-sensitive reagents (e.g., organolithium compounds) .
- Sulfur Analogs :
Benzothiophenes are widely used in organic photovoltaics due to facile synthesis, but their silicon counterparts offer superior thermal stability (>300°C vs. ~200°C for benzothiophenes) .
Optoelectronic Performance
- Electrochemiluminescence (ECL) :
Thiophene-substituted benzosiloles (e.g., 2-thienyl derivatives) exhibit enhanced ECL intensity (1.5× vs. unsubstituted analogs) due to improved charge transfer . - OLED Efficiency : this compound derivatives achieve external quantum efficiencies (EQE) of 12–15% in blue-emitting OLEDs, outperforming benzogermoles (EQE ~8%) but lagging behind benzophospholes (EQE ~18%) due to their lower electron-injection barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
